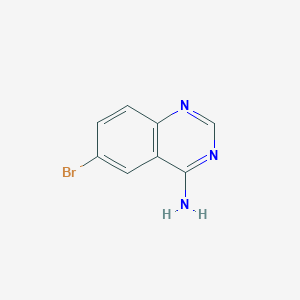

6-Bromoquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCKWLXHKAPOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352547 | |

| Record name | 6-bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-48-7 | |

| Record name | 6-Bromo-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of 6-Bromoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful therapeutic agents.[1] This heterocyclic aromatic compound, consisting of fused pyrimidine and benzene rings, provides an ideal framework for designing potent and selective enzyme inhibitors.[2] The quinazoline core is particularly renowned for its role in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3]

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors that have significantly improved patient outcomes in various malignancies.[1][3] These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[2]

This technical guide focuses on 6-Bromoquinazolin-4-amine , a specific derivative of the quinazoline family. While direct and extensive biological studies on this particular compound are not widely published, its chemical architecture strongly suggests a mechanism of action consistent with its well-characterized relatives. This document will, therefore, present an in-depth, inferred mechanism of action for this compound, grounded in the established principles of quinazoline-based kinase inhibition and structure-activity relationship (SAR) studies.[4] Furthermore, we will provide a comprehensive set of validated experimental protocols to enable researchers to rigorously test and confirm these hypotheses in a laboratory setting.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 21419-48-7 | [5][6] |

| Molecular Formula | C₈H₆BrN₃ | [5] |

| Molecular Weight | 224.06 g/mol | [5] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | >350 °C | [5] |

| Boiling Point | 385.4±27.0 °C (Predicted) | [5] |

Inferred Mechanism of Action: A Kinase-Centric Hypothesis

Based on extensive literature on analogous compounds, the primary mechanism of action of this compound is hypothesized to be the inhibition of protein tyrosine kinases . This inference is built upon the following key structural and mechanistic principles:

The 4-Aminoquinazoline Core: A Classic Hinge-Binder

The 4-aminoquinazoline moiety is a classic "hinge-binding" motif.[2] In the ATP-binding pocket of most protein kinases, a flexible "hinge" region connects the N- and C-terminal lobes of the kinase domain. The nitrogen atoms of the quinazoline ring, particularly N1, are perfectly positioned to form critical hydrogen bonds with the backbone amide groups of amino acid residues in this hinge region, such as Met793 in Epidermal Growth Factor Receptor (EGFR).[2] This interaction anchors the inhibitor in the active site, preventing the binding of ATP. The 4-amino group further stabilizes this interaction.[7]

Competitive Inhibition at the ATP-Binding Site

By occupying the ATP-binding pocket, this compound is predicted to act as an ATP-competitive inhibitor. This means it directly competes with the endogenous ATP substrate for binding to the kinase. The consequence of this inhibition is the cessation of the kinase's catalytic activity, preventing the transfer of a phosphate group to its downstream protein substrates.

The Role of the 6-Bromo Substituent

Structure-activity relationship studies on quinazoline derivatives have shown that substitutions at the 6- and 7-positions are directed toward the solvent-exposed region of the ATP-binding cleft.[2] The presence of a bromine atom at the 6-position can influence the compound's properties in several ways:

-

Potency and Selectivity: The electronic and steric properties of the bromine atom can modulate the binding affinity and selectivity of the compound for different kinases. Halogen substitutions are known to engage in specific interactions within the active site, potentially enhancing potency.[4][8]

-

Pharmacokinetic Properties: The lipophilicity imparted by the bromine atom can affect the compound's solubility, cell permeability, and metabolic stability, all of which are critical for its potential as a drug candidate.

Hypothesized Target Pathways: EGFR and VEGFR Signaling

Given the prevalence of quinazoline inhibitors targeting receptor tyrosine kinases involved in cancer, it is highly probable that this compound exerts its effects by inhibiting key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

The EGFR pathway is a critical driver of cell proliferation, survival, and migration. Its aberrant activation is a common feature in many cancers, including non-small cell lung cancer and colorectal cancer.[1] Inhibition of EGFR by a molecule like this compound would block the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway

The VEGFR pathway is central to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] By inhibiting VEGFR, this compound could potentially suppress tumor angiogenesis, starving the tumor of essential nutrients and oxygen.

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

Experimental Validation: A Step-by-Step Guide

To empirically validate the hypothesized mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical workflow for characterizing a novel kinase inhibitor.

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of this compound to inhibit the activity of a purified kinase (e.g., EGFR, VEGFR). It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR2)

-

Specific kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

-

Add 2 µL of the kinase in kinase assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at its Km value for the specific kinase to ensure sensitive IC₅₀ determination.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13] It is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines that are dependent on the hypothesized target kinases (e.g., A549 or NCI-H1975 for EGFR).

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

96-well clear-bottom microplates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is designed to confirm that this compound inhibits the target kinase within the cellular context by assessing the phosphorylation status of its downstream effectors (e.g., EGFR, AKT, ERK).[14]

Materials:

-

Cancer cell line (e.g., A549)

-

6-well plates

-

This compound

-

Growth factor (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to induce kinase activation and phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR) or a housekeeping protein (e.g., β-actin).

-

Compare the levels of the phosphorylated protein to the total protein in treated versus untreated samples to confirm target engagement and inhibition.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited in the public domain, its molecular structure provides a strong basis for a well-defined hypothesis. As a member of the 4-aminoquinazoline family, it is highly likely to function as an ATP-competitive inhibitor of protein tyrosine kinases, such as EGFR and VEGFR. The 6-bromo substitution is predicted to modulate its potency, selectivity, and pharmacokinetic profile.

The comprehensive experimental protocols detailed in this guide provide a rigorous framework for researchers to systematically investigate and validate this hypothesized mechanism. By employing a combination of in vitro biochemical assays and cell-based functional and mechanistic studies, the precise molecular targets and cellular consequences of this compound activity can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

[11] ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

[15] CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

[5] ChemBK. (2024, April 9). This compound. ChemBK. [Link]

[4] Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

[16] Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8989. [Link]

[17] Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

[18] Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]

[19] Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

[20] Tomaz, K. C. P., et al. (2021). Identification of potential inhibitors of casein kinase 2 alpha of Plasmodium falciparum with potent in vitro activity. ResearchGate. [Link]

[21] Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

[22] Chemspace. (n.d.). This compound. Chemspace. [Link]

[3] Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 101. [Link]

[9] Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

[23] Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. [Link]

[7] El-Damasy, D. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8349-8371. [Link]

[24] Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

[2] Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

[25] Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]

[1] Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

PubChem. (n.d.). (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine. PubChem. [Link]

[26] Li, Y., et al. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

[8] El-Adl, K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3741. [Link]

[27] Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

Sources

- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 21419-48-7|this compound|BLD Pharm [bldpharm.com]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchhub.com [researchhub.com]

- 12. atcc.org [atcc.org]

- 13. broadpharm.com [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. clyte.tech [clyte.tech]

- 16. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [protocols.io]

- 18. mediresonline.org [mediresonline.org]

- 19. mediresonline.org [mediresonline.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound - C8H6BrN3 | CSSB00011390335 [chem-space.com]

- 23. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 26. researchgate.net [researchgate.net]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Pharmacological Potential of 6-Bromoquinazolin-4-amine Derivatives: A Technical Guide

This guide provides an in-depth exploration of the biological activities of 6-bromoquinazolin-4-amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their synthesis, diverse pharmacological effects, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold and the Significance of the 6-Bromo Substitution

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] Notably, several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure, highlighting the therapeutic importance of this chemical class.[2]

The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the biological activities of these compounds, particularly their anticancer effects.[2] This halogen substitution can influence the electronic properties, lipophilicity, and binding interactions of the molecule with its biological targets. This guide will focus specifically on derivatives of this compound, exploring the impact of various substituents at the 4-amino position on their bioactivity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy begins with the appropriate precursor, which is then chemically modified to introduce the desired functional groups.

A general synthetic route to 4-anilino-6-bromoquinazolines involves the initial synthesis of a 6-bromoquinazolin-4(3H)-one intermediate. This is followed by a chlorination step to produce 6-bromo-4-chloroquinazoline, which then undergoes a nucleophilic substitution reaction with a variety of substituted anilines to yield the final products.[4]

Experimental Protocol: Synthesis of 4-Anilino-6-bromoquinazolines[4]

-

Preparation of 6-bromoquinazolin-4(3H)-one: This intermediate can be synthesized from 5-bromoanthranilic acid through cyclization reactions.

-

Chlorination: The 6-bromoquinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 6-bromo-4-chloroquinazoline.

-

Amination: The 6-bromo-4-chloroquinazoline is then reacted with a substituted aniline in a suitable solvent, often in the presence of an acid catalyst like HCl, at elevated temperatures (e.g., 70°C). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization or column chromatography.

A visual representation of a common synthetic workflow is provided below:

Caption: General synthetic workflow for 4-anilino-6-bromoquinazoline derivatives.

Anticancer Activity: Targeting Kinase Signaling Pathways

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key therapeutic target.[5] The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR.[4] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and blocking its autophosphorylation and downstream signaling.[4][6]

The EGFR signaling pathway is a complex cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, both of which are central to cancer cell proliferation and survival.[4] By inhibiting EGFR, 6-bromo-4-anilinoquinazoline derivatives can effectively shut down these pro-tumorigenic signals.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 6-bromo-4-anilinoquinazolines is significantly influenced by the nature and position of substituents on the anilino moiety.

-

Substitution on the Anilino Ring: Generally, small, lipophilic groups at the 3-position of the anilino ring are preferred for potent EGFR inhibition.[6]

-

Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-donating groups on the quinazoline ring can enhance potency.[6]

-

Substitution at the 2-position: The presence of a 4-chlorophenyl group at the 2-position of the quinazoline core has been shown to be crucial for cytotoxic activity against MCF-7 and HeLa cancer cell lines.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a selection of 6-bromoquinazoline derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | 4-Anilino Substitution | 2-Position Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 3a-f | Various halogenated anilines | Unsubstituted | MCF-7, HeLa | > 10 | [4] |

| 8a | Phenyl | -S-(CH₂)₃CH₃ | MCF-7 | 15.85 ± 3.32 | [2] |

| 8a | Phenyl | -S-(CH₂)₃CH₃ | SW480 | 17.85 ± 0.92 | [2] |

| 5b | 3-Fluoroanilino | Not specified | MCF-7, SW480 | 0.53-1.95 | [7] |

Note: This table is a representative sample and not an exhaustive list.

Antimicrobial and Anti-inflammatory Activities

Beyond their well-documented anticancer properties, 6-bromoquinazoline derivatives have also shown promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of 6-bromo-substituted quinazolinones. For instance, certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited significant antibacterial and antifungal activity, comparable to standard drugs.[8] Another study reported that synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of 6-bromoquinazoline derivatives has also been investigated. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with one derivative showing higher activity than the standard drug indomethacin.[10][11]

Other Potential Biological Activities

The therapeutic potential of this compound derivatives extends to other areas, including antiviral and neuroprotective applications.

Antiviral Activity

A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and evaluated for their antiviral activity. One compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited potent activity against the vaccinia virus.[12]

Neuroprotective Potential

While research specifically on the neuroprotective effects of this compound derivatives is limited, the broader class of quinazoline and quinazolinone derivatives has shown promise in this area. Studies have demonstrated that certain quinazolinone derivatives can protect neural cells from injury, suggesting potential applications in the treatment of neurodegenerative disorders.[13][14][15] The antioxidant and enzyme-inhibiting properties of quinoline derivatives, a related class of compounds, also support their potential for neuroprotection.[10]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of this compound derivatives involves a range of in vitro assays. Below are detailed protocols for some of the key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Caption: A simplified workflow for the MTT cytotoxicity assay.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This assay is used to detect and quantify apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic and necrotic cells.[17]

Protocol: [17]

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Kinase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[2]

Protocol (Adapted from ADP-Glo™ Assay): [2]

-

Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the this compound derivative at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer effects, primarily through the inhibition of EGFR and other kinases, have been well-documented. Furthermore, emerging evidence suggests their potential as antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.

Future research in this area should focus on:

-

Expanding the chemical diversity: Synthesizing novel derivatives with a wider range of substituents at the 4-amino position to explore new structure-activity relationships.

-

Elucidating mechanisms of action: Investigating the detailed molecular mechanisms underlying their various biological activities, including the identification of novel cellular targets.

-

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models to translate the in vitro findings into potential therapeutic applications.

The continued exploration of this compound derivatives holds significant promise for the development of new and effective therapeutic agents for a variety of diseases.

References

- Benchchem. (2025).

- Benchchem. (2025). A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Benchchem.

- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.

- PubMed. (n.d.). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones.

- Benchchem. (2025). 4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists. Benchchem.

- Benchchem. (2025). 4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development. Benchchem.

- PubMed. (2019). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping.

- Bentham Science Publishers. (2019). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Bentham Science.

- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- National Center for Biotechnology Information. (n.d.). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities.

- National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.

- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.

- ResearchGate. (n.d.). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl....

- MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.

- PubMed. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro.

- PubMed. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors.

- ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- ResearchGate. (n.d.). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.

- SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

- PubMed. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors.

- axborotnoma.uz. (n.d.). SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD.

- National Center for Biotechnology Information. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors.

- PubChem. (n.d.). This compound.

- Semantic Scholar. (n.d.). STRUCTURE‐ACTIVITY RELATIONSHIPS FOR 4‐ANILINOQUINAZOLINES AS POTENT INHIBITORS AT THE ATP BINDING SITE OF THE EPIDERMAL GROWTH FACTOR RECEPTOR IN VITRO.

- ResearchGate. (n.d.). Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: Synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors | Request PDF.

- Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.

- Medires Publishing. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).

- PubMed. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors.

- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line..

- ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase..

- IntechOpen. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.

- PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel series of 6-(2-substitutedacetamido)-4-anilinoquinazolines as EGFR-ERK signal transduction inhibitors in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mediresonline.org [mediresonline.org]

- 12. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer’s Disease [mdpi.com]

- 13. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benthamscience.com [benthamscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

6-Bromoquinazolin-4-amine as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its rigid, bicyclic structure provides a robust framework for designing potent and selective ATP-competitive inhibitors. This technical guide delves into the potential of 6-Bromoquinazolin-4-amine as a kinase inhibitor. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will synthesize information from structurally related compounds and the broader class of quinazoline-based inhibitors to provide a comprehensive overview of its promise. We will explore its design rationale, a plausible synthetic route, and detailed experimental protocols for its characterization as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinazoline derivatives as therapeutic agents.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged structure" in drug discovery.[1] This is due to its ability to serve as a versatile template for interacting with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3]

Several FDA-approved drugs, such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are based on the 4-anilinoquinazoline scaffold and have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.[1]

The success of these drugs has spurred extensive research into novel quinazoline derivatives with improved potency, selectivity, and pharmacokinetic profiles. Modifications at various positions of the quinazoline ring have been explored to fine-tune the inhibitory activity against specific kinases.[5]

The Role of 6-Substitution in Modulating Kinase Inhibitory Activity

Substitutions at the 6-position of the quinazoline ring have been shown to significantly influence the kinase inhibitory profile of these compounds. The nature of the substituent can impact binding affinity, selectivity, and physicochemical properties.

For instance, the introduction of a bromine atom at the 6-position, as in our molecule of interest, can have several effects:

-

Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the quinazoline ring system, potentially influencing its interaction with key residues in the ATP-binding pocket.

-

Steric Effects: The size of the bromine atom can provide additional van der Waals interactions within the binding site, potentially enhancing binding affinity.

-

Hydrophobicity: The introduction of a halogen can increase the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various 6-substituted quinazolines have demonstrated that this position is amenable to a wide range of modifications, leading to inhibitors of diverse kinase families, including EGFR, Src family kinases, and cyclin-dependent kinases (CDKs).[5][6][7] For example, a series of 6-arylquinazolin-4-amines were identified as potent and selective inhibitors of cdc2-like kinases (Clk), highlighting the potential for 6-substituted quinazolines to target kinases beyond the well-explored EGFR family.[8]

This compound: A Candidate for Kinase Inhibition

Based on the established importance of the quinazoline scaffold and the demonstrated impact of 6-substitutions, this compound emerges as a compelling candidate for investigation as a kinase inhibitor. Its chemical structure is presented below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Synthesis of 6-Bromoquinazolin-4(3H)-one:

-

To a solution of 2-amino-5-bromobenzoic acid in formamide, heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-bromoquinazolin-4(3H)-one.

-

-

Synthesis of 4-Chloro-6-bromoquinazoline:

-

Suspend 6-bromoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude 4-chloro-6-bromoquinazoline.

-

-

Synthesis of this compound:

-

Dissolve the crude 4-chloro-6-bromoquinazoline in a suitable alcohol (e.g., isopropanol or ethanol).

-

Bubble ammonia gas through the solution or use a solution of ammonia in the alcohol.

-

Heat the reaction mixture in a sealed vessel until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Experimental Protocols for Characterization as a Kinase Inhibitor

To evaluate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays should be performed.

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.

Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay format)

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations.

-

Kinase Reaction:

-

In a microplate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or unlabeled ATP for fluorescence-based assays).

-

Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a defined period.

-

-

Detection:

-

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Fluorescence-Based Assay: Utilize a system where phosphorylation of the substrate leads to a change in fluorescence polarization or FRET. Measure the signal using a suitable plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

Protocol: IC₅₀ Determination

-

Dose-Response Curve: Perform the kinase inhibition assay with a range of concentrations of this compound (typically a 10-point, 3-fold serial dilution).

-

Data Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Objective: To assess the effect of this compound on cell proliferation and to confirm target engagement in a cellular context.

Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines known to be dependent on specific kinases (e.g., A431 for EGFR, K562 for Abl) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR | To be determined |

| Src | To be determined |

| Abl | To be determined |

| CDK2 | To be determined |

| CLK1 | To be determined |

Table 2: Hypothetical Anti-proliferative Activity of this compound

| Cell Line | Primary Kinase Driver | GI₅₀ (µM) |

| A431 | EGFR | To be determined |

| K562 | Bcr-Abl | To be determined |

| MCF-7 | PI3K/Akt pathway | To be determined |

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound is not yet prominent in the literature, its structural features, based on the well-validated quinazoline scaffold, make it a promising candidate for further investigation. The bromine substitution at the 6-position offers a handle for modulating potency and selectivity. The proposed synthetic route and experimental workflows provide a clear path for its synthesis and characterization.

Future studies should focus on synthesizing this compound and screening it against a broad panel of kinases to identify its primary targets. Subsequent lead optimization efforts could involve modifying the 4-amino group with various aniline derivatives, a common strategy to enhance potency and selectivity for specific kinases. The exploration of this and other novel 6-substituted quinazolines will undoubtedly contribute to the development of the next generation of targeted therapeutics.

References

- Bullock, A. N., et al. (2011). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 21(13), 3945-3949.

- Ciardiello, F., et al. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 26(16), 4787. [Link]

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2).

- El-Damasy, A. K., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8556. [Link]

- Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine, 8(1), 1-10.

- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

- ChemBK. (2024). This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [Link]

- Oniga, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]

- Fry, D. W., et al. (1997). 4-aminoquinazoline EGFR Inhibitors. U.S.

- Zhang, H., et al. (2020). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5484-5488.

- Lv, P.-C., et al. (2014). Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors. Organic & Biomolecular Chemistry, 12(3), 435-446.

- Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 643035.

- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.

- Norman, R. A., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128718.

- Wang, Y., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.

- DC Chemicals. (n.d.). Src kinase inhibitor I. [Link]

- Du, G., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Biochemistry, 59(23), 2156-2165.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mediresonline.org [mediresonline.org]

- 3. mediresonline.org [mediresonline.org]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]

- 8. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Discovery: A Technical Guide to the Predicted Physicochemical Properties of 6-Bromoquinazolin-4-amine

Foreword: Navigating the Preclinical Maze with Predictive Science

In the intricate landscape of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. At the heart of this preclinical gauntlet lies a molecule's physicochemical identity—a collection of intrinsic properties that dictate its behavior in biological systems. Understanding these characteristics is not merely an academic exercise; it is the compass that guides medicinal chemists toward rational drug design and risk mitigation. This technical guide is dedicated to an in-depth exploration of 6-Bromoquinazolin-4-amine, a heterocyclic amine of interest in medicinal chemistry. We will dissect its predicted physicochemical properties, elucidating the profound implications of each parameter for its potential as a therapeutic agent. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just data, but a validated framework for interpreting and leveraging predictive science in their own research endeavors.

The Molecular Blueprint: An Overview of this compound

This compound is a substituted quinazoline, a heterocyclic scaffold that is a cornerstone in the development of a wide array of therapeutic agents, most notably in oncology. The bromine substituent at the 6th position and the amine group at the 4th position are critical determinants of its electronic and steric properties, which in turn govern its interactions with biological targets and its overall pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C8H6BrN3 | PubChemLite[1] |

| Molecular Weight | 224.06 g/mol | ChemBK[2] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NC=N2)N | PubChemLite[1] |

| InChI | InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | PubChemLite[1] |

Predicted Physicochemical Properties: A Quantitative Analysis

The following table summarizes the computationally predicted physicochemical properties of this compound. These values, derived from robust in silico models, provide a foundational understanding of the molecule's likely behavior.

| Physicochemical Property | Predicted Value | Significance in Drug Discovery |

| pKa (most basic) | 7.04 ± 0.50 | Influences ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| XlogP | 2.0 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |

| Aqueous Solubility (logS) | -2.5 to -3.5 (Estimated) | Crucial for dissolution and absorption; low solubility can hinder oral bioavailability. |

| Melting Point | >350 °C | Indicates crystal lattice stability and can influence solubility and dissolution rate. |

| Boiling Point | 385.4 ± 27.0 °C | Reflects intermolecular forces and volatility. |

| Polar Surface Area (TPSA) | 51.8 Ų | Influences membrane permeability and blood-brain barrier penetration. |

Deconstructing the Predictions: Causality and Implications in Drug Development

pKa: The Ionization Compass

The predicted basic pKa of 7.04 for this compound is of paramount importance. The pKa value is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[3] Given that the pH of physiological environments such as the blood and cytoplasm is approximately 7.4, this prediction suggests that this compound will exist as a mixture of its neutral and protonated (cationic) forms.

-

Expertise & Experience: The ionization state of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The neutral form is generally more lipophilic and can more readily cross cell membranes via passive diffusion. Conversely, the ionized form is typically more water-soluble and may interact more favorably with polar environments and biological targets through electrostatic interactions. The delicate balance between these two states, dictated by the pKa, is a key consideration for medicinal chemists.

-

Trustworthiness: A pKa close to physiological pH can be a double-edged sword. While ensuring adequate aqueous solubility for formulation and distribution, it can also lead to pH-dependent absorption and distribution, potentially causing variability in patient populations. Therefore, experimental validation of this predicted pKa early in a drug discovery program is a self-validating step to mitigate downstream risks.

XlogP: The Lipophilicity Barometer

The predicted XlogP of 2.0 indicates that this compound possesses a moderate degree of lipophilicity (hydrophobicity).[1] XlogP is a calculated octanol-water partition coefficient, a widely accepted measure of a compound's lipophilicity.[6]

-

Expertise & Experience: Lipophilicity is a key driver of a drug's "druglikeness." According to Lipinski's Rule of Five, an orally bioavailable drug candidate generally has a logP value of less than 5.[6] The predicted XlogP of 2.0 for this compound falls comfortably within this range, suggesting a favorable balance between solubility and membrane permeability. A compound that is too lipophilic may suffer from poor aqueous solubility and be sequestered in fatty tissues, while a compound that is too hydrophilic may have difficulty crossing biological membranes to reach its target.[7]

-

Trustworthiness: The predictive models for logP are well-established and generally reliable for drug-like molecules. However, it is crucial to remember that these are predictions. Intramolecular hydrogen bonding and other conformational effects can influence the actual lipophilicity. Experimental determination of logD (the distribution coefficient at a specific pH) would provide a more accurate picture of the molecule's behavior at physiological pH.

Aqueous Solubility: The Gateway to Bioavailability

-

Expertise & Experience: Aqueous solubility is a critical, often rate-limiting, factor for the oral absorption of a drug.[8][9] A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10] Poor aqueous solubility is a major reason for the failure of drug candidates in development.[11]

-

Trustworthiness: The estimated solubility highlights a potential area of concern that warrants experimental investigation. Early assessment of solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is a self-validating measure to de-risk a project. If solubility is found to be low, formulation strategies such as salt formation or the use of amorphous dispersions may be necessary to enhance bioavailability.

The Computational Workflow: A Self-Validating Protocol for Physicochemical Property Prediction

The prediction of physicochemical properties relies on sophisticated computational models that have been trained and validated on large datasets of experimentally determined values. The following outlines a robust, self-validating workflow for obtaining reliable predictions.

Step-by-Step Methodology

-

Molecular Input: The process begins with obtaining a high-quality 2D or 3D representation of the molecule, typically in the form of a SMILES string or an SDF file. It is crucial to ensure the correct chemical structure and stereochemistry.

-

Descriptor Calculation: The molecular structure is then used to calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area).

-

Model Selection and Application:

-

pKa Prediction: A combination of methods is often employed. Quantitative Structure-Property Relationship (QSPR) models based on linear free-energy relationships (LFERs) or more complex machine learning algorithms can be used.[3] For higher accuracy, quantum mechanical methods that calculate the free energy of dissociation can be applied, although they are more computationally intensive.[12]

-

logP Prediction: Fragment-based methods, where the logP is calculated by summing the contributions of individual molecular fragments, are common and effective.[13] Atom-based methods and machine learning models trained on large experimental datasets offer alternative and often more accurate predictions.

-

Solubility (logS) Prediction: Machine learning models, including random forest and graph convolutional neural networks, trained on extensive solubility databases have shown good predictive power.[5][14] These models leverage a multitude of descriptors to capture the complex interplay of factors governing solubility.

-

-

Consensus Modeling and Confidence Estimation: To enhance the trustworthiness of the predictions, it is best practice to use multiple prediction tools or models and compare the results. A consensus prediction, or an average of the values from different models, often provides a more robust estimate. Additionally, many predictive tools provide a confidence score or an applicability domain assessment, which indicates how similar the query molecule is to the compounds in the training set of the model.

-

Experimental Validation: The final and most critical step is the experimental validation of the key predicted properties. This iterative feedback loop between prediction and experimentation is the cornerstone of a self-validating drug discovery process.

Visualization of the Predictive Workflow

Caption: A workflow for the computational prediction of physicochemical properties.

Conclusion: From Prediction to Practice

The predicted physicochemical properties of this compound paint a promising, albeit preliminary, picture of a molecule with drug-like characteristics. Its moderate lipophilicity and a pKa near the physiological range suggest a reasonable balance for oral absorption and distribution. However, the estimated aqueous solubility warrants careful experimental evaluation. This in-depth analysis underscores the power of predictive science in modern drug discovery. By embracing a computational workflow that is both rigorous and self-validating, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey of life-changing medicines from the laboratory to the clinic.

References

- What is pKa and how is it used in drug development? (2023, December 13).

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Advances, 14(39), 28243-28255.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.

- The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PubMed Central.

- Aqueous solubility: Significance and symbolism. (2025, December 20).

- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Log P: Significance and symbolism. (2025, July 31).

- The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs.

- Physicochemical Prediction. (n.d.). CD ComputaBio.

- Impact of pKa on Excipients Selection in Drug Formulation Development. (2024, November 15).

- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.

- How important is LogP in drug design? (2014, February 20). Quora.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Books.

- LogP – Knowledge and References. (n.d.). Taylor & Francis.

- This compound. (2024, April 9). ChemBK.

- This compound (C8H6BrN3). (n.d.). PubChemLite.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

Sources

- 1. PubChemLite - this compound (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. Solubility Prediction Methods for Drug/Drug Like Molecules: Ingenta Connect [ingentaconnect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PrologP | www.compudrug.com [compudrug.com]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 14. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

Spectroscopic Data of 6-Bromoquinazolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 6-Bromoquinazolin-4-amine. As a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document delineates the expected spectral features, the underlying principles of spectral interpretation, and detailed protocols for data acquisition, ensuring scientific integrity and empowering researchers to confidently verify this critical molecular scaffold.

The Strategic Importance of Spectroscopic Verification

In the landscape of drug development, the unequivocal confirmation of a molecule's structure is a foundational prerequisite. NMR spectroscopy stands as the most powerful technique for the elucidation of the structure of organic molecules in solution. For a compound like this compound, which serves as a versatile building block, precise NMR data ensures the fidelity of subsequent synthetic transformations and the biological activity of the final compounds. This guide provides the key spectroscopic data points and interpretative logic to affirm the structural integrity of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the expected proton signals in a common deuterated solvent such as DMSO-d₆ are detailed below. The predictions are based on established substituent effects on the quinazoline ring system and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~ 8.4 - 8.6 | Singlet (s) | N/A | This proton is on a carbon adjacent to two nitrogen atoms, leading to a significant downfield shift due to the electron-withdrawing nature of the nitrogens. |

| H-5 | ~ 8.2 - 8.4 | Doublet (d) | ~ 2.0 - 2.5 | This proton is ortho to the bromine atom, which exerts a deshielding effect. It will appear as a doublet due to coupling with H-7. The small coupling constant is characteristic of a meta coupling. |

| H-7 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J(H7-H8) ≈ 8.5-9.0, J(H7-H5) ≈ 2.0-2.5 | This proton is coupled to both H-8 (ortho) and H-5 (meta), resulting in a doublet of doublets. The larger coupling constant is from the ortho coupling, and the smaller one is from the meta coupling. |

| H-8 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.5 - 9.0 | This proton is ortho to H-7 and will appear as a doublet with a large coupling constant typical for ortho-aromatic protons. |

| NH₂ | ~ 7.0 - 8.0 (broad) | Singlet (s, broad) | N/A | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. These protons often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. In many cases, this signal can be exchanged with D₂O. |

Diagram 1: Numbering of this compound

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and more scans are typically required for data acquisition compared to ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 155 - 158 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C-4 | ~ 152 - 155 | The C-4 carbon is attached to an amino group and is part of the pyrimidine ring, leading to a downfield chemical shift. |

| C-4a | ~ 148 - 150 | This is a quaternary carbon at the fusion of the two rings. |

| C-5 | ~ 128 - 130 | Aromatic carbon adjacent to the bromine-substituted carbon. |

| C-6 | ~ 118 - 122 | This carbon is directly attached to the electronegative bromine atom, which typically results in a shielding effect (upfield shift) for the directly attached carbon in aromatic systems. |

| C-7 | ~ 135 - 138 | Aromatic methine carbon. |

| C-8 | ~ 125 - 128 | Aromatic methine carbon. |

| C-8a | ~ 120 - 123 | Quaternary carbon at the ring junction, influenced by the adjacent nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a robust methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Diagram 2: Workflow for NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

-

Trustworthiness Through Self-Validation